(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
PD1-PDL1-IN 1 (TFA) is a potent inhibitor of programmed cell death protein 1 (PD-1). This compound functions as an immune modulator and is primarily used in scientific research to study immune checkpoint pathways. PD1-PDL1-IN 1 (TFA) is particularly significant in the field of cancer immunotherapy, where it helps to understand and potentially enhance the body’s immune response against tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PD1-PDL1-IN 1 (TFA) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques. Typically, the synthesis includes the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of PD1-PDL1-IN 1 (TFA) follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis in controlled environments, followed by purification steps such as crystallization and chromatography. The final product is then subjected to rigorous quality control measures to confirm its chemical identity and purity .
Chemical Reactions Analysis
Types of Reactions: PD1-PDL1-IN 1 (TFA) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophiles used .
Scientific Research Applications
PD1-PDL1-IN 1 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of PD-1 inhibitors.
Biology: Helps in understanding the biological pathways involving PD-1 and its role in immune modulation.
Medicine: Plays a crucial role in cancer immunotherapy research, aiding in the development of new therapeutic strategies.
Industry: Utilized in the pharmaceutical industry for the development of new drugs targeting the PD-1 pathway.
Mechanism of Action
PD1-PDL1-IN 1 (TFA) exerts its effects by inhibiting the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This inhibition prevents the downregulation of the immune response, thereby enhancing the body’s ability to attack tumor cells. The molecular targets involved include PD-1 on T cells and PD-L1 on tumor cells. The pathway involves the recruitment of phosphatases like SHP-2, which dephosphorylate key signaling molecules, leading to the suppression of T cell activation .
Comparison with Similar Compounds
PD1-PDL1-IN 1 (TFA) is unique in its high potency and specificity as a PD-1 inhibitor. Similar compounds include:
PD1-PDL1-IN 3 (TFA): Another potent inhibitor with a slightly different chemical structure and mechanism of action.
Macrocyclic Peptide Inhibitors: These inhibitors also target the PD-1/PD-L1 interaction but differ in their molecular structure and stability.
Small Molecule Inhibitors: These compounds offer advantages such as minimal immunogenicity and lower manufacturing costs compared to monoclonal antibodies .
PD1-PDL1-IN 1 (TFA) stands out due to its effectiveness in both in vitro and in vivo studies, making it a valuable tool in cancer immunotherapy research .
Properties
Molecular Formula |
C16H24F3N7O8 |
---|---|
Molecular Weight |
499.40 g/mol |
IUPAC Name |
(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H23N7O6.C2HF3O2/c1-7(22)10(12(24)25)18-14(26)17-8(6-9(15)23)11-19-13(20-27-11)21-4-2-16-3-5-21;3-2(4,5)1(6)7/h7-8,10,16,22H,2-6H2,1H3,(H2,15,23)(H,24,25)(H2,17,18,26);(H,6,7)/t7-,8+,10+;/m1./s1 |
InChI Key |
JHTXTLJOVWXUDK-QVUDESDKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)N2CCNCC2)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)N2CCNCC2)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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